molecular formula C16H23NO2 B2597213 Tert-butyl 3-phenylpiperidine-1-carboxylate CAS No. 1056971-32-4

Tert-butyl 3-phenylpiperidine-1-carboxylate

Cat. No.: B2597213
CAS No.: 1056971-32-4
M. Wt: 261.365
InChI Key: UASWAQXJHNSVQO-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenylpiperidine-1-carboxylate is a versatile piperidine-based chemical building block protected by a Boc (tert-butoxycarbonyl) group, making it a valuable intermediate in medicinal chemistry and drug discovery research. The piperidine scaffold is a privileged structure in pharmacology, and its 3-phenyl substitution makes it a key precursor for developing active pharmaceutical ingredients. Piperidine derivatives are widely investigated as agonists for G-protein coupled receptors (GPCRs) like GPR119, a target for regulating type-2 diabetes mellitus . Furthermore, chiral 3-substituted-4-hydroxypiperidines, which can be synthesized from related ketone precursors, are critical intermediates for enzyme inhibitors used in treating conditions such as tumors, obesity-associated disorders, hypertension, and heart failure . The Boc-protecting group on the piperidine nitrogen facilitates selective functionalization at other positions on the ring, enabling researchers to create complex, targeted molecules . This compound is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 3-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)17-11-7-10-14(12-17)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASWAQXJHNSVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-phenylpiperidine-1-carboxylate typically involves the reaction of 3-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

3-phenylpiperidine+tert-butyl chloroformatetert-butyl 3-phenylpiperidine-1-carboxylate\text{3-phenylpiperidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3-phenylpiperidine+tert-butyl chloroformate→tert-butyl 3-phenylpiperidine-1-carboxylate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidines.

Scientific Research Applications

Tert-butyl 3-phenylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 3-phenylpiperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, synthetic routes, and applications.

Structural and Substituent Variations
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Phenyl at C3 C₁₆H₂₁NO₂ 275.35 (calculated) Aromatic phenyl group enhances rigidity
Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate () Methylsulfonamido at C3 C₁₁H₂₂N₂O₄S 278.36 Polar sulfonamide group improves solubility
Tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride () Benzylamino at C3, HCl salt C₁₇H₂₇ClN₂O₂ 316.84 Basic amine functionality for salt formation
Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate () 3-Chlorobenzyl at C4 C₁₇H₂₄ClNO₂ 309.83 Halogenated aromatic group for bioactivity
Tert-butyl 3,3-difluoropiperidine-1-carboxylate () Difluoro at C3 C₁₀H₁₇F₂NO₂ 221.24 Fluorine atoms enhance metabolic stability

Key Observations :

  • Phenyl vs.
  • Polar vs. Nonpolar Substituents: Sulfonamide () and benzylamino () groups introduce polarity, affecting solubility and pharmacokinetics .
Physicochemical Properties
  • Lipophilicity : The phenyl group in this compound increases logP compared to difluoro () or sulfonamide derivatives ().
  • Stability : Boc-protected derivatives generally exhibit stability under basic conditions but are cleaved by acids (e.g., trifluoroacetic acid in ).

Biological Activity

Tert-butyl 3-phenylpiperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, interactions with various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a tert-butyl ester and a phenyl group. This unique arrangement contributes to its biological reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC16H23NO2
Molecular Weight277.36 g/mol
Key Functional GroupsHydroxyl, Phenyl, Piperidine

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, potentially enhancing its efficacy in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : In studies against Mycobacterium tuberculosis, compounds related to this structure showed promising anti-tubercular activity, suggesting potential applications in treating tuberculosis .
  • Enzyme Interaction : The compound's structural features allow it to modulate enzyme activity, which may influence cellular functions by altering protein levels or enzyme activities .
  • Cancer Research : Some derivatives have demonstrated anticancer properties through mechanisms involving apoptosis induction in tumor cell lines, indicating potential for therapeutic development in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • A study conducted a high-throughput screen against a diverse library of compounds, identifying several chemotypes with anti-tubercular activity. Among these, derivatives with phenyl substitutions showed modest activity against resistant strains .
  • Another investigation focused on the synthesis of related piperidine derivatives, revealing that modifications to the piperidine structure could enhance or diminish biological activity depending on the target .

Comparative Analysis

To highlight the uniqueness of this compound, here is a comparison with similar compounds:

Compound NameBiological ActivityNotable Features
Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylateAntimicrobial; Enzyme modulationHydroxyl group enhances interactions
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylateAnticancer; PROTAC developmentSemi-flexible linker
Tert-butyl benzyl(3-methylbut-3-en-1-yl)carbamateEnzyme inhibition; Receptor bindingComplex synthesis pathway

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-phenylpiperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of a piperidine derivative with tert-butyl chloroformate, followed by functionalization (e.g., fluorination or phenyl group introduction). Key steps include:
  • Alkylation : Use of strong bases (e.g., NaH or KOtBu) in THF or DMF at 0–25°C to activate the piperidine nitrogen .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/EtOAc) to achieve >95% purity .
  • Yield Optimization : Lower temperatures (0–5°C) reduce side reactions, while excess tert-butyl chloroformate (1.2–1.5 eq) improves conversion .

Table 1 : Comparison of Synthetic Conditions

StepReagents/ConditionsYield RangeReference
AlkylationNaH, THF, 0°C60–75%
FluorinationSelectfluor®, CH₃CN, reflux50–65%
PurificationSilica chromatography (hexane/EtOAc)90–95%

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents like DMF) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₂₃NO₄, MW 305.37 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .

Advanced Research Questions

Q. How can stereochemical conflicts in this compound derivatives be resolved during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysis (e.g., Jacobsen’s catalyst) to isolate desired stereoisomers .
  • X-ray Crystallography : Determines absolute configuration of crystalline intermediates .
  • Contradiction Example : Conflicting NMR data for diastereomers (e.g., vs. 14) may arise from dynamic rotational barriers. Variable-temperature NMR (VT-NMR) at −40°C to 80°C clarifies exchange processes .

Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?

  • Methodological Answer :
  • Intermediate Trapping : Quench reactive intermediates (e.g., enolates) with trimethylsilyl chloride to prevent decomposition .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., tert-butoxycarbonylation) .
  • DoE (Design of Experiments) : Screen parameters (temperature, solvent polarity) using fractional factorial designs to identify critical variables .

Q. How do computational models predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors) .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for enzyme inhibition .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., reports EC₅₀ = 50 nM for a fluorinated analog vs. 200 nM in ). Differences may arise from cell line variability (HEK293 vs. CHO) .
  • Counter-Screening : Test compounds against off-target receptors (e.g., dopamine D₂) to rule out nonspecific effects .
  • Structural Elucidation : Confirm regioisomer identity via NOESY (e.g., para vs. meta substitution on phenyl ring) .

Methodological Tables

Table 2 : Key Functionalization Reactions for this compound

Reaction TypeReagents/ConditionsApplication ExampleReference
FluorinationSelectfluor®, CH₃CN, 80°C, 12 hIntroduce C-F bond
HydroxylationOsO₄, NMO, acetone/H₂O, 0°CDihydroxylation of alkene
Reductive AminationNaBH₃CN, MeOH, NH₄OAc, rtAminoalkyl derivatives

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